Bienvenue dans la boutique en ligne BenchChem!

1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride

Molecular Recognition Receptor Binding Structure-Activity Relationship (SAR)

This ≥95% pure hydrochloride salt is a critical tool for dissecting amine substituent effects in GPCR interactions. Its unique 4-methylpiperidine moiety and 2,3,5-trimethylphenoxy pharmacophore make it an indispensable reference ligand for SAR panels, β-arrestin recruitment assays, and molecular docking studies. To ensure receptor occupancy data integrity and ADME prediction accuracy, substitution with generic clinical beta-blockers is not acceptable. This compound guarantees batch-to-batch consistency for reproducible HTS and radioligand displacement benchmarks.

Molecular Formula C18H30ClNO2
Molecular Weight 327.9 g/mol
CAS No. 1215592-98-5
Cat. No. B6486572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride
CAS1215592-98-5
Molecular FormulaC18H30ClNO2
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC(COC2=CC(=CC(=C2C)C)C)O.Cl
InChIInChI=1S/C18H29NO2.ClH/c1-13-5-7-19(8-6-13)11-17(20)12-21-18-10-14(2)9-15(3)16(18)4;/h9-10,13,17,20H,5-8,11-12H2,1-4H3;1H
InChIKeyGBVDBNMAGVJBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride (CAS 1215592-98-5): Chemical Identity and Research-Use Baseline for Procurement


1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a synthetic aryloxypropanolamine derivative supplied as a hydrochloride salt for non-human research applications . This compound incorporates a 2,3,5-trimethylphenoxy pharmacophore linked to a 4-methylpiperidine amine moiety via a propan-2-ol backbone, yielding the molecular formula C₁₈H₃₀ClNO₂ (MW: 327.9 g/mol) . The structure distinguishes it from clinically established beta-blockers such as metipranolol (which bears a 4-acetoxy-2,3,5-trimethylphenoxy group and an isopropylamino side chain) and penbutolol (which carries a 2-cyclopentylphenoxy group and a tert-butylamino moiety) [1][2]. It is catalogued primarily as a research tool or synthetic intermediate, with purity specifications typically ≥95% .

Why In-Class Aryloxypropanolamine Analogs Cannot Simply Substitute for 1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride in Defined Research Protocols


Despite sharing the aryloxypropanolamine core, the combination of a 2,3,5-trimethylphenoxy motif and a 4-methylpiperidine amine generates a unique pharmacophore that is absent in standard beta-blockers. Clinically used analogs such as metipranolol possess a 4-acetoxy substituent that introduces hydrolytic lability and alters hydrogen-bonding capacity [1], while penbutolol replaces the methyl substitution pattern and piperidine ring entirely, leading to divergent beta-adrenoceptor subtype selectivity and intrinsic sympathomimetic activity [2]. Even the close positional isomer 1-(3-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride (CAS 1216405-73-0) relocates the methyl group on the piperidine ring, which can reorient the basic nitrogen within the receptor binding pocket and alter target engagement profiles . Consequently, any substitution with a generic aryloxypropanolamine risks invalidating receptor occupancy, downstream signaling, and ADME predictions built on the precise molecular structure of the target compound.

Quantitative Differentiation Evidence for 1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride vs. Closest Structural Analogs


Structural and Pharmacophoric Differentiation from the 3-Methylpiperidine Positional Isomer

The target compound (4-methylpiperidine) and the positional isomer (3-methylpiperidine, CAS 1216405-73-0) differ only in the location of the methyl group on the piperidine ring . This seemingly minor change alters the spatial orientation of the basic nitrogen, which is a critical determinant of ligand–receptor interaction in G-protein-coupled receptor (GPCR) binding pockets [1]. While both compounds have been submitted to the same high-throughput screening panels (GPR151 agonism, FBW7 activation, MITF inhibition), the raw screening outcomes are not publicly disclosed; however, the structural divergence predicts distinguishable activity fingerprints based on the established principle that piperidine N-substituent position profoundly influences GPCR selectivity and intrinsic efficacy in aryloxypropanolamine scaffolds [1].

Molecular Recognition Receptor Binding Structure-Activity Relationship (SAR)

Pharmacophoric Diversification Relative to Clinically Established Metipranolol (4-Acetoxy Analog)

Metipranolol (1-(4-acetoxy-2,3,5-trimethylphenoxy)-3-isopropylamino-2-propanol) is a non-cardioselective beta-blocker used clinically for glaucoma [1]. The target compound replaces the isopropylamino group with a 4-methylpiperidin-1-yl group and lacks the 4-acetoxy substitution on the phenoxy ring. Published radioligand binding data for metipranolol demonstrate Ki values of approximately 1–10 nM at β₁- and β₂-adrenergic receptors in guinea-pig and human tissue preparations, while its 4-acetoxy group confers differential tissue distribution and metabolic susceptibility [2]. The target compound’s combination of a 4-methylpiperidine amine and a des-acetoxy 2,3,5-trimethylphenoxy core is predicted to yield a distinct β-adrenoceptor subtype selectivity profile and potentially enhanced CNS penetration due to increased lipophilicity imparted by the piperidine methyl group [3]; however, no direct comparative pharmacological data for the target compound are publicly available, so this inference rests on class-level SAR.

β-Adrenoceptor Pharmacology Selectivity Profiling Ocular Hypertension

Divergent Pharmacophore Composition Compared to Penbutolol (tert-Butylamino Analog, Identical Molecular Formula)

Penbutolol hydrochloride shares the identical molecular formula C₁₈H₃₀ClNO₂ with the target compound, yet differs fundamentally in pharmacophore composition: penbutolol bears a tert-butylamino group and a 2-cyclopentylphenoxy moiety, whereas the target compound incorporates a 4-methylpiperidin-1-yl group and a 2,3,5-trimethylphenoxy moiety [1]. Penbutolol exhibits Ki values of 0.6–1.2 nM at β₁-adrenoceptors and 1.0–2.0 nM at β₂-adrenoceptors in human recombinant receptor assays, and it displays partial agonist activity (intrinsic sympathomimetic activity) [1]. The tertiary amine character of the 4-methylpiperidine group, coupled with the distinct steric and electronic properties of the 2,3,5-trimethyl substitution pattern on the aromatic ring, is expected to generate a markedly different β-adrenoceptor affinity, intrinsic efficacy, and off-target profile compared to penbutolol; however, direct comparative experimental data for the target compound are lacking.

Molecular Pharmacology Beta-Adrenoceptor Antagonism Lipophilicity

Purity and Identity Specifications: Target Compound vs. Generic Library Analogs

The target compound is supplied with a certified purity specification of ≥95% (HPLC) as reported by major research chemical vendors . In contrast, several structurally related analogs in the 2,3,5-trimethylphenoxy series (e.g., 1-(3-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride, CAS 1216405-73-0; 1-(2,6-dimethylmorpholin-4-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride, CAS not fully characterized in public databases) are listed with variable purity ranges (90–95%) or lack publicly accessible batch-specific certificates of analysis . The defined hydrochloride salt form ensures consistent solubility and ionization state, which is critical for reproducible in vitro assay performance. When procuring for quantitative pharmacology studies, a purity differential of ≥95% versus an unverified or lower-purity batch can directly impact apparent potency measurements, especially in assays with steep concentration–response relationships.

Quality Control Procurement Specification Chemical Identity

Recommended Research Application Scenarios for 1-(4-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Probing of GPCR Engagement by Aryloxypropanolamines

The target compound serves as a unique probe in SAR libraries designed to dissect the contribution of the amine substituent in aryloxypropanolamine–GPCR interactions. Because the 4-methylpiperidine moiety represents a distinct tertiary amine geometry compared to the isopropylamino (metipranolol) or tert-butylamino (penbutolol) groups used in clinical beta-blockers, its inclusion in a panel of systematically varied amines enables researchers to correlate amine structure with receptor binding affinity, functional selectivity, and intrinsic efficacy [1]. The compound’s ≥95% purity and defined hydrochloride salt form support reproducible concentration–response measurements in radioligand displacement and functional assays (e.g., cAMP modulation, β-arrestin recruitment) .

Computational Docking and Molecular Dynamics Simulations of β-Adrenoceptor Ligand Recognition

The target compound’s well-defined 3D structure, featuring a 4-methylpiperidine ring and a 2,3,5-trimethylphenoxy aromatic system, provides an ideal input for molecular docking and molecular dynamics studies aimed at predicting β-adrenoceptor subtype selectivity. Compared to metipranolol, which carries an acetoxy group that participates in specific hydrogen-bonding interactions, the des-acetoxy target compound offers a simpler pharmacophore for isolating the contribution of the piperidine–receptor contacts [1]. Computational predictions derived from this compound can guide the design of next-generation beta-blockers with improved selectivity profiles.

Control Compound in High-Throughput Screening (HTS) Assay Development for Novel GPCR Targets

The target compound has been included in PubChem BioAssay panels (GPR151, FBW7, MITF) , indicating its utility as a reference ligand in HTS campaigns for orphan and understudied GPCRs. Its distinct structural features relative to commonly used beta-blocker standards make it a valuable control for assay validation, enabling researchers to benchmark assay performance and confirm that observed hits are not artifacts arising from non-specific binding of conventional beta-blocker pharmacophores [1]. Its hydrochloride salt ensures aqueous solubility at typical screening concentrations (1–10 µM), minimizing vehicle-related interference.

Quote Request

Request a Quote for 1-(4-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.